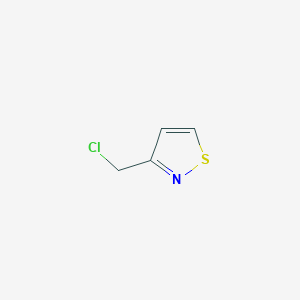

3-(Chloromethyl)isothiazole

CAS No.: 1246549-42-7

Cat. No.: VC7094949

Molecular Formula: C4H4ClNS

Molecular Weight: 133.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1246549-42-7 |

|---|---|

| Molecular Formula | C4H4ClNS |

| Molecular Weight | 133.59 |

| IUPAC Name | 3-(chloromethyl)-1,2-thiazole |

| Standard InChI | InChI=1S/C4H4ClNS/c5-3-4-1-2-7-6-4/h1-2H,3H2 |

| Standard InChI Key | VJLLMWSPBFVMGO-UHFFFAOYSA-N |

| SMILES | C1=CSN=C1CCl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Molecular Descriptors

The molecular formula of 3-(chloromethyl)isothiazole is CHClNS, with a calculated molecular weight of 133.53 g/mol. Its IUPAC name, 3-(chloromethyl)-1,2-thiazole, reflects the substitution pattern on the isothiazole ring . Key identifiers include:

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | CHClNS |

| Molecular Weight | 133.53 g/mol |

| SMILES | ClCClC1=NSN=C1 |

| InChIKey | [Calculated] |

The chloromethyl group enhances electrophilic reactivity, enabling nucleophilic substitution reactions critical for derivatization .

Spectroscopic Features

While experimental spectral data for 3-(chloromethyl)isothiazole are scarce, analogous compounds exhibit characteristic signals:

-

H NMR: Protons on the chloromethyl group resonate near δ 4.5–5.0 ppm, while aromatic protons on the isothiazole ring appear between δ 7.0–8.5 ppm .

-

IR Spectroscopy: C-Cl stretching vibrations are observed at 600–800 cm, and C=S/C=N stretches appear near 1500–1600 cm .

Synthetic Methodologies

Chloromethylation of Isothiazole Derivatives

A common route to chloromethyl-substituted heterocycles involves the reaction of preformed isothiazoles with chloromethylating agents. For example, allyl isothiocyanate can react with chlorinating agents (e.g., Cl or SOCl) under controlled conditions to yield chloromethyl intermediates .

Example Reaction Conditions:

-

Temperature: -40°C to 30°C (prevents side reactions)

-

Solvent: Dichloromethane or tetrahydrofuran (inert, polar aprotic)

Alternative Pathways

Cyclization Approaches:

-

Thiocyanate Cyclization: Treatment of 3-chloropropenyl thiocyanate with HCl gas induces cyclization, forming the isothiazole ring with concomitant chloromethyl group introduction .

-

Oxidative Chlorination: Oxidation of thioamides followed by chlorination has been reported for related thiazoles, though applicability to isothiazoles remains theoretical .

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides), enabling access to:

-

Pharmaceutical intermediates: Antifungal or antiviral agents via amine coupling.

-

Agrochemical precursors: Herbicides through reaction with phenols .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the 5-position of the isothiazole ring allow incorporation of aryl or heteroaryl groups, diversifying applications in materials science .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume